Cas no 872724-46-4 (N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide)

N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide 化学的及び物理的性質
名前と識別子
-
- Ethanediamide, N1-[[3-[(2,5-dimethylphenyl)sulfonyl]tetrahydro-2H-1,3-oxazin-2-yl]methyl]-N2-[(3-methoxyphenyl)methyl]-
- N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide
-
- インチ: 1S/C23H29N3O6S/c1-16-8-9-17(2)20(12-16)33(29,30)26-10-5-11-32-21(26)15-25-23(28)22(27)24-14-18-6-4-7-19(13-18)31-3/h4,6-9,12-13,21H,5,10-11,14-15H2,1-3H3,(H,24,27)(H,25,28)
- InChIKey: AEWRXUUMPALBSK-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(S(C2=CC(C)=CC=C2C)(=O)=O)CCCO1)(=O)C(NCC1=CC=CC(OC)=C1)=O
N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2002-0612-100mg |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2002-0612-15mg |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2002-0612-20mg |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2002-0612-5mg |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2002-0612-50mg |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2002-0612-75mg |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2002-0612-40mg |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2002-0612-2mg |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2002-0612-20μmol |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2002-0612-4mg |
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide |
872724-46-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamideに関する追加情報
Professional Introduction to N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide (CAS No. 872724-46-4)
N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 872724-46-4, represents a novel molecular architecture that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The molecular framework of this compound is characterized by the presence of a 1,3-oxazinan-2-ylmethyl moiety, which is linked to a sulfonamide group derived from 2,5-dimethylbenzene. This sulfonamide functionality is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in the design of bioactive molecules. Additionally, the incorporation of a 3-methoxyphenyl group at the terminal position introduces another layer of structural complexity that can influence both the electronic properties and the solubility profile of the compound.
In recent years, there has been a surge in research focused on the development of heterocyclic compounds with potential therapeutic applications. The 1,3-oxazinan scaffold, in particular, has emerged as a versatile building block in medicinal chemistry due to its ability to mimic natural product structures and exhibit diverse biological activities. Studies have demonstrated that oxazinan derivatives can interact with various biological targets, including enzymes and receptors, thereby serving as valuable starting points for structure-based drug design.
The sulfonamide moiety in N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide not only contributes to the compound's overall hydrophilicity but also provides a site for further functionalization. This dual functionality makes it an attractive scaffold for designing molecules with enhanced pharmacokinetic properties. For instance, sulfonamides have been widely used in the development of antibiotics, anti-inflammatory agents, and antiviral drugs due to their ability to modulate enzyme activity and receptor binding.
The presence of the 3-methoxyphenyl group adds another dimension to the compound's pharmacological potential. Methoxyphenyl derivatives are known for their role in various biological processes, including neurotransmitter regulation and oxidative stress management. The methoxy group at the para position relative to the phenolic hydroxyl group enhances the compound's lipophilicity while maintaining adequate solubility in aqueous media. This balance is crucial for achieving optimal pharmacokinetic profiles in vivo.
Furthermore, the structural features of N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide make it a candidate for investigating novel mechanisms of action. The combination of a heterocyclic core with functionalized aromatic rings suggests potential interactions with biological targets such as kinases and proteases. These interactions are of particular interest in oncology research, where small molecules that can modulate aberrant signaling pathways are highly sought after.
In recent preclinical studies, related oxazinan derivatives have shown promise in inhibiting specific enzymatic targets associated with inflammatory diseases and cancer. The sulfonamide group has been identified as a key pharmacophore responsible for much of the observed biological activity. By leveraging this knowledge, researchers have designed analogs with improved potency and selectivity. N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide represents an extension of this research trend, incorporating additional structural elements to enhance its therapeutic potential.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the oxazinan ring through cyclization reactions and subsequent functionalization at the 2-position with a sulfonamide group. The introduction of the 3-methoxyphenyl moiety at the terminal amine functionality is achieved through nucleophilic substitution reactions under controlled conditions.
The choice of solvents and reagents is critical during synthesis to minimize side reactions and maximize product integrity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed due to their ability to dissolve both polar and non-polar functional groups effectively. Catalysts such as palladium complexes may be used to facilitate cross-coupling reactions between aromatic rings and other heterocyclic structures.
In terms of analytical characterization, N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide can be analyzed using standard spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution MS provides definitive confirmation of molecular weight and fragmentation patterns consistent with the proposed structure. Proton NMR spectra offer detailed information about hydrogen environments within the molecule.
Circular dichroism (CD) spectroscopy may also be employed to assess the conformational properties of this compound. The presence of chiral centers or optically active groups can lead to measurable CD signals that provide insights into molecular flexibility and interactions with biological targets. Additionally, X-ray crystallography can be used to determine precise atomic arrangements if single crystals are available.
The pharmacological evaluation of N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide will likely involve both in vitro and in vivo studies. In vitro assays will focus on assessing interactions with relevant biological targets such as enzymes or receptors using techniques like enzyme inhibition assays or surface plasmon resonance (SPR). These studies will help determine whether this compound exhibits desirable binding affinities and selectivity profiles.
In vivo studies will extend these evaluations by examining pharmacokinetic parameters such as absorption distribution metabolism excretion (ADME) profiles using animal models. Pharmacodynamic studies will investigate whether treatment with this compound leads to measurable biological effects consistent with its intended mechanism(s) of action. These studies are essential for assessing both safety margins (via toxicity testing) and therapeutic efficacy before considering clinical translation.
The integration of computational methods into drug discovery workflows has become increasingly important for predicting biological activity early in development pipelines without resorting solely on experimental screening costs associated traditional approaches。Molecular docking simulations combined quantum mechanical calculations could provide valuable insights into how different parts within N-{
872724-46-4 (N-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(3-methoxyphenyl)methylethanediamide) 関連製品
- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)
- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)
- 944906-08-5(1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)
- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 2171754-84-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(prop-2-en-1-yl)(propan-2-yl)carbamoylpropanoic acid)
- 1267390-60-2(2-(4-ethylphenyl)ethane-1-thiol)
- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)
- 17404-93-2(8-chloro-Cinnoline)
- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)